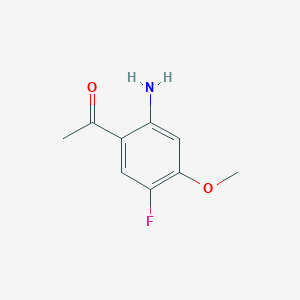

1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one

Description

1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1444356-81-3) is an aromatic ketone with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.17 g/mol . Its structure features a phenyl ring substituted with an amino (-NH₂) group at position 2, a fluoro (-F) at position 5, and a methoxy (-OCH₃) at position 4, with an acetyl (-COCH₃) group at position 1. This substitution pattern confers unique electronic, steric, and solubility properties, making it a candidate for pharmaceutical and materials science applications. The compound requires storage in a dark, inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name |

1-(2-amino-5-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOLWVXAPXPUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with Chiral Amines

Reacting 5-fluoro-4-methoxyacetophenone with (1S,2R)-(+)-norephedrine in the presence of molecular sieves forms a Schiff base. Subsequent asymmetric reduction with sodium borohydride yields the enantiomerically enriched amine, which is hydrolyzed to isolate the target compound.

Optimization Considerations :

-

Molecular sieves (4Å) absorb water, shifting the equilibrium toward imine formation.

-

Enantioselectivity depends on the chiral auxiliary and reducing agent.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Diazotization

Scalability and Industrial Considerations

Continuous Flow Diazotization

Adopting continuous flow reactors (as implied in Patent CN105732355A) could enhance safety and yield for large-scale production. Microfluidic systems minimize thermal gradients, reducing the risk of diazonium salt decomposition.

Green Chemistry Alternatives

Replacing thionyl chloride with biocatalytic acyl transferases (e.g., Candida antarctica lipase B) for acyl chloride formation may reduce waste. However, enzyme stability under high-fluorine conditions remains unproven.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds structurally related to 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorinated and chlorinated derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 20 to 28 μg/mL, which is comparable to established antibiotics like ciprofloxacin .

-

Anticancer Potential

- Research has highlighted the potential of this compound in anticancer therapy. The presence of the amino group and the fluorine atom in its structure may enhance its interaction with biological targets involved in cancer progression. Preliminary data suggest that it could serve as a lead compound for developing new anticancer agents .

-

Neuroprotective Effects

- There is emerging evidence suggesting that compounds similar to 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one may possess neuroprotective properties. Research into its mechanism of action is ongoing, focusing on its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Material Science Applications

- Polymer Chemistry

- Synthesis of Functional Materials

Case Studies

Mechanism of Action

The mechanism by which 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluoro and methoxy groups can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amino-Substituted Ethanones

- 1-(2-Amino-4-methylphenyl)ethanone (CAS: 2835-77-0): Substitutions: Amino (-NH₂) at position 2, methyl (-CH₃) at position 3. Molecular Weight: 149.19 g/mol (vs. 183.17 g/mol for the target). Key Differences: The absence of fluoro and methoxy groups reduces polarity and hydrogen-bonding capacity. This compound is simpler in structure but lacks the electronic modulation provided by fluorine and methoxy groups .

- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one (CAS: Not provided): Substitutions: Amino (-NH₂) at position 4, hydroxyl (-OH) at position 2. Molecular Weight: 165.19 g/mol. Key Differences: Hydroxyl groups enhance solubility in polar solvents but introduce acidity (pKa ~10 for phenolic -OH). The absence of fluorine reduces metabolic stability compared to the target compound .

Halogen- and Methoxy-Substituted Ethanones

- 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one (CAS: 1466-79-1): Substitutions: Ethoxy (-OCH₂CH₃) at position 2, fluoro (-F) at position 4. Molecular Weight: 182.19 g/mol. The lack of an amino group limits its application in coordination chemistry or basicity-dependent reactions .

- 1-(4-Fluoro-3-iodophenyl)ethan-1-one (CAS: 1824096-42-5): Substitutions: Fluoro (-F) at position 4, iodo (-I) at position 3. Molecular Weight: 264.04 g/mol. However, iodine’s susceptibility to oxidation limits its utility in long-term applications compared to fluorine in the target compound .

Heterocyclic and Sulfur-Containing Analogs

- 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6): Substitutions: Bromo (-Br) and chloro (-Cl) on a thiophene ring. Molecular Weight: 239.52 g/mol. Key Differences: The thiophene ring introduces aromatic sulfur, enhancing π-conjugation. However, the absence of amino and methoxy groups reduces hydrogen-bonding capacity .

1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one (CAS: 13995-71-6):

Physicochemical and Functional Comparisons

Electronic Effects

- Electron-Withdrawing Groups (EWG): The target’s fluorine (σₚ = 0.06) and acetyl group enhance electrophilicity at the carbonyl carbon, favoring nucleophilic additions.

- Electron-Donating Groups (EDG): Methoxy (-OCH₃, σₚ = -0.27) and amino (-NH₂, σₚ = -0.66) groups increase electron density on the ring, stabilizing intermediates in substitution reactions .

Solubility and Stability

- Amino Group: Enhances water solubility via hydrogen bonding but may increase susceptibility to oxidation.

- Fluorine: Improves metabolic stability and lipophilicity (clogP ~1.5 estimated) compared to non-fluorinated analogs .

Research and Application Prospects

- Materials Science: Methoxy and amino groups could enable coordination with metal ions for catalytic or sensing applications .

Biological Activity

1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one, a compound notable for its unique structural features, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring. These functional groups contribute to its reactivity and interaction with biological targets. The compound's molecular formula is C10H12FNO2, which reflects its complex structure conducive to various biochemical interactions.

Synthesis

The synthesis of 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under controlled conditions.

- Optimized Industrial Processes : Employing continuous flow reactors for enhanced yield and purity.

Anticancer Potential

Research indicates that 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one exhibits promising anticancer properties. It has been shown to modulate pathways involved in cell survival and proliferation, making it a candidate for further investigation in cancer therapeutics. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (triple-negative breast cancer) | 15.3 |

| U-87 (glioblastoma) | 8.7 |

These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, a desirable trait in anticancer drug development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown potential as an inhibitor of the DprE1 enzyme, which is crucial for mycobacterial cell wall biosynthesis. The inhibition studies revealed:

| Compound | IC50 (µM) |

|---|---|

| 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one | 12.0 |

| Control (TCA-1) | 10.0 |

This level of inhibition indicates that the compound could be beneficial in treating tuberculosis by targeting mycobacterial enzymes .

The biological activity of 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one is believed to stem from its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways.

- Enzyme Interaction : It can modulate enzyme activity, affecting metabolic pathways critical for cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A detailed investigation into its cytotoxic effects on MDA-MB-231 and U-87 cells showed significant apoptosis induction at low concentrations.

- Antimicrobial Activity : In addition to anticancer properties, preliminary studies have indicated antimicrobial effects against certain bacterial strains, suggesting broader therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one?

The synthesis typically involves Friedel-Crafts acylation or protection/deprotection strategies for amino and methoxy groups. For example:

- Friedel-Crafts acylation : Reacting a substituted benzene derivative (e.g., 2-amino-5-fluoro-4-methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group. Reaction conditions (temperature, solvent) must optimize regioselectivity and avoid over-acylation .

- Amino group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during acylation, followed by deprotection under acidic or basic conditions .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Characterization via ¹H/¹³C NMR, IR, and mass spectrometry is critical to confirm structure and purity .

Q. What safety precautions are required when handling this compound?

Based on structurally similar ethanones:

- GHS hazards : Acute toxicity via inhalation, skin contact, or ingestion (Category 4). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First aid :

- Skin contact: Wash with soap/water; seek medical attention for irritation.

- Inhalation: Move to fresh air; monitor for respiratory distress.

- Storage : Keep in a sealed container in a cool, dry, ventilated area away from oxidizers .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy : ¹H NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons influenced by fluorine coupling). ¹³C NMR confirms carbonyl (C=O) at ~200 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental analysis : Validates C, H, N, and F content (±0.4% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, fluorine substituents may induce packing distortions due to electronegativity .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of crystal twinning .

Q. What computational methods predict reactivity or spectroscopic properties?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (e.g., GIAO method) and IR vibrational modes. Compare with experimental data to validate accuracy .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by modeling the compound’s electron-deficient aryl ketone moiety in active sites .

Q. How can analytical methods be optimized for trace impurity detection?

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate by polarity. Monitor for byproducts like over-acylated derivatives or deprotected intermediates .

- Limit of detection (LOD) : Achieve sub-ppm sensitivity via multiple reaction monitoring (MRM) in tandem MS .

Q. What strategies improve regioselectivity in further functionalization?

- Directing groups : The amino group can direct electrophilic substitution to specific positions. For example, nitration may occur para to the amino group under controlled conditions.

- Protection-deprotection : Temporarily block reactive sites (e.g., acetylate the amino group) to direct reactions to the methoxy or fluorine-bearing ring .

Q. How does fluorination impact biological activity in pharmacological studies?

Q. What stability challenges arise under varying pH and temperature?

Q. How are isotopic labeling strategies applied in metabolic studies?

- ¹³C/¹⁵N labeling : Introduce labels at the ethanone carbonyl or amino group to track metabolic pathways via LC-MS.

- Applications : Study hepatic clearance or incorporation into biomolecules (e.g., amino acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.